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Compound of Interest

Compound Name: Fostriecin

Cat. No.: B016959 Get Quote

An In-depth Technical Guide to Fostriecin: Structure, Chemical Properties, and Mechanism of

Action

Introduction
Fostriecin, also known as CI-920, is a polyketide-derived natural product first isolated from the

soil bacterium Streptomyces pulveraceus.[1] It is a phosphate monoester that has garnered

significant interest in the scientific community for its potent antitumor properties.[2] Initially, its

cytotoxic effects were attributed to the inhibition of topoisomerase II.[3] However, subsequent

research revealed that Fostriecin is a highly potent and selective inhibitor of protein

phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), which are key regulators of cellular

processes.[2] This discovery has established Fostriecin as a valuable tool for studying

serine/threonine phosphatase signaling and as a lead compound in the development of novel

anticancer therapeutics.[2][4] Phase I clinical trials were initiated but were halted due to

challenges with the compound's stability and purity, highlighting the need for a deeper

understanding of its chemical properties.[5][6]

Chemical Structure and Core Properties
Fostriecin possesses a unique and complex chemical structure, featuring a phosphate ester,

an α,β-unsaturated lactone, and a conjugated (Z,Z,E)-triene system.[1][6]
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Identifier Value

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-

methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-

yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen

phosphate

Molecular Formula C₁₉H₂₇O₉P

Molecular Weight 430.39 g/mol

CAS Number 87810-56-8

Synonyms
CI-920, PD 110161, NSC 339638,

Phosphotrienin

Chemical Properties
The chemical properties of Fostriecin are critical to its biological activity and present

challenges for its development as a therapeutic agent.
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Property Value/Description

Solubility Soluble in water up to 100 mM.[7]

Calculated LogP (XLogP3) -0.5

Stability

Optimal stability in aqueous buffered solutions

at pH 6.5.[7] The inhibitory activity is

significantly reduced upon brief exposure to

acidic (pH < 5.5) or basic (pH > 7.5) conditions.

[8] The phosphate ester is susceptible to

hydrolysis, and the conjugated triene system is

also a source of instability.[6][7]

pKa

While specific pKa values are not readily

available in the cited literature, the phosphate

monoester group is expected to have two pKa

values, contributing to the molecule's charge at

physiological pH. The compound's instability

outside of a narrow pH range suggests the

importance of maintaining the correct ionization

state for both stability and activity.

Appearance White powder.[7]

Mechanism of Action and Signaling Pathways
Fostriecin's primary mechanism of action is the potent and selective inhibition of the catalytic

subunits of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[9][10] These

serine/threonine phosphatases are crucial for regulating a multitude of cellular signaling

pathways.

Fostriecin exhibits high selectivity for PP2A and PP4 over other phosphatases.[8] Its inhibitory

activity against topoisomerase II is significantly weaker.[3][5] The inhibition of PP2A and PP4

disrupts the dephosphorylation of key substrate proteins involved in cell cycle progression. This

leads to the accumulation of phosphorylated proteins that drive the cell into premature mitosis,

ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell

death).[10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2766224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766224/
https://www.tocris.com/products/fostriecin-sodium-salt_1840
https://www.bioaustralis.com/product_pdfs/override/BIA-F1030_product_sheet.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766224/
https://www.benchchem.com/product/b016959?utm_src=pdf-body
https://www.abcam.com/en-us/products/biochemicals/fostriecin-pp2a-and-pp4-inhibitor-ab144255
https://www.researchgate.net/publication/277144645_Force-inhibiting_effect_of_SerThr_protein_phosphatase_2A_inhibitors_on_bovine_ciliary_muscle
https://www.benchchem.com/product/b016959?utm_src=pdf-body
https://www.tocris.com/products/fostriecin-sodium-salt_1840
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709456/
https://www.researchgate.net/figure/Chemical-structure-of-fostriecin_fig1_13219727
https://www.researchgate.net/publication/277144645_Force-inhibiting_effect_of_SerThr_protein_phosphatase_2A_inhibitors_on_bovine_ciliary_muscle
https://www.mdpi.com/2077-1312/12/2/244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Enzyme IC₅₀ Value

Protein Phosphatase 2A (PP2A) 1.5 - 3.2 nM[1][9][10]

Protein Phosphatase 4 (PP4) 3 nM[9][10]

Protein Phosphatase 1 (PP1) 4 - 131 µM[1][3][10]

Topoisomerase II 40 µM[3][5][10]

Protein Phosphatase 2B (PP2B) No apparent inhibition[1]

The following diagram illustrates the signaling pathway affected by Fostriecin.
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Fostriecin Mechanism of Action
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Fostriecin inhibits PP2A/PP4, leading to cell cycle arrest and apoptosis.

Experimental Protocols
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Isolation and Purification
Fostriecin is a secondary metabolite produced by the fermentation of Streptomyces

pulveraceus.[1] While specific, detailed industrial protocols are often proprietary, a general

workflow for the isolation and purification of such natural products involves the following steps:

Fermentation: Culturing of Streptomyces pulveraceus in a suitable nutrient-rich medium

under controlled conditions (temperature, pH, aeration) to maximize the production of

Fostriecin.

Extraction: Separation of the biomass from the fermentation broth by centrifugation or

filtration. The active compound is then extracted from the culture filtrate and/or the mycelial

cake using an appropriate organic solvent.

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate

compounds based on their polarity, thereby enriching the fraction containing Fostriecin.

Chromatography: The enriched fraction is further purified using a series of chromatographic

techniques. This may include:

Adsorption chromatography (e.g., silica gel or alumina).

Size-exclusion chromatography.

High-Performance Liquid Chromatography (HPLC), often using reverse-phase columns,

which is a critical step for obtaining highly pure Fostriecin.[7]

Crystallization/Lyophilization: The final purified Fostriecin is obtained as a solid, typically a

white powder, by crystallization or lyophilization.[7]

Protein Phosphatase 2A Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the inhibitory activity of Fostriecin
against PP2A using a radiolabeled substrate.

Materials:

Purified PP2A enzyme.
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Fostriecin stock solution (dissolved in an appropriate buffer, e.g., pH 6.5).

[γ-³²P]ATP.

Protein Kinase A (PKA) for substrate phosphorylation.

Substrate protein (e.g., histone or phosphorylase a).

Assay buffer (e.g., 40 mM PIPES pH 6.8, 7 mM MgCl₂, 0.1 mM EDTA, 5 mM dithiothreitol).

[8]

Trichloroacetic acid (TCA) for precipitation.

Scintillation counter.

Protocol:

Substrate Preparation: Prepare ³²P-labeled phosphohistone by incubating histone with PKA

and [γ-³²P]ATP.[8] Purify the radiolabeled substrate to remove unincorporated [γ-³²P]ATP.

Inhibitor Preparation: Prepare serial dilutions of Fostriecin in the assay buffer to generate a

range of concentrations for IC₅₀ determination.

Pre-incubation: In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer

containing the desired concentration of Fostriecin (or vehicle control).[8] Allow this mixture

to pre-incubate for approximately 10 minutes at 30°C.

Initiation of Reaction: Start the phosphatase reaction by adding the ³²P-labeled

phosphohistone substrate to the enzyme-inhibitor mixture.[8]

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes),

ensuring the reaction proceeds within the linear range.

Termination of Reaction: Stop the reaction by adding cold trichloroacetic acid (TCA) to

precipitate the protein (substrate).

Quantification of Released Phosphate: Centrifuge the tubes to pellet the precipitated protein.

The supernatant, which contains the released ³²P-inorganic phosphate, is carefully collected.
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Measurement: The amount of radioactivity in the supernatant is quantified using a

scintillation counter.

Data Analysis: The percentage of inhibition for each Fostriecin concentration is calculated

relative to the control (no inhibitor). The IC₅₀ value is then determined by plotting the percent

inhibition against the logarithm of the Fostriecin concentration and fitting the data to a dose-

response curve.

An alternative, non-radioactive colorimetric assay can also be employed using a substrate like

p-nitrophenylphosphate (p-NPP), where the dephosphorylation product, p-nitrophenol, can be

quantified spectrophotometrically at 405 nm.

The following diagram outlines the general workflow for the radiometric protein phosphatase

inhibition assay.
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Workflow for PP2A Inhibition Assay
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Generalized workflow for determining the IC₅₀ of Fostriecin against PP2A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b016959?utm_src=pdf-body-img
https://www.benchchem.com/product/b016959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Fostriecin is a powerful and highly selective inhibitor of PP2A and PP4, making it an

invaluable research tool and a promising, albeit challenging, candidate for anticancer drug

development. Its complex structure and sensitivity to pH and hydrolysis necessitate careful

handling and formulation. The detailed understanding of its chemical properties, mechanism of

action, and the protocols to assess its activity are essential for any researcher or drug

development professional working with this potent natural product. Future work focusing on the

synthesis of more stable and equally potent analogs could overcome the limitations that

hindered its initial clinical development, potentially unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein
phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common
Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

4. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic
Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. bioaustralis.com [bioaustralis.com]

7. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with
PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further
Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

8. Fostriecin sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

9. Fostriecin, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]

10. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b016959?utm_src=pdf-body
https://www.benchchem.com/product/b016959?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9373158/
https://pubmed.ncbi.nlm.nih.gov/9373158/
https://pubmed.ncbi.nlm.nih.gov/9373158/
https://www.researchgate.net/publication/15245696_Antitumor_drug_fostriecin_inhibits_the_mitotic_entry_checkpoint_and_protein_phosphatases_I_and_2A
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12490414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12490414/
https://www.researchgate.net/figure/Chemical-structure-of-fostriecin_fig1_13219727
https://www.bioaustralis.com/product_pdfs/override/BIA-F1030_product_sheet.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766224/
https://www.tocris.com/products/fostriecin-sodium-salt_1840
https://www.abcam.com/en-us/products/biochemicals/fostriecin-pp2a-and-pp4-inhibitor-ab144255
https://www.researchgate.net/publication/277144645_Force-inhibiting_effect_of_SerThr_protein_phosphatase_2A_inhibitors_on_bovine_ciliary_muscle
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Fostriecin structure and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016959#fostriecin-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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